molecular formula C12H16O3 B600218 Asarone CAS No. 2883-98-9

Asarone

Cat. No.: B600218
CAS No.: 2883-98-9
M. Wt: 208.25 g/mol
InChI Key: RKFAZBXYICVSKP-AATRIKPKSA-N
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Description

Asarone is a phenylpropanoid compound, specifically a 2,4,5-trimethoxypropenylbenzene (C12H16O3, Molecular Weight: 208.25) . It is a primary bioactive component found in traditional medicinal plants such as Acorus calamus and Acorus gramineus . This compound exists in two main isomeric forms, alpha-asarone (α-asarone) and beta-asarone (β-asarone), which are distinguished by their molecular configurations and research applications. Key Research Applications and Mechanisms this compound exhibits a diverse polypharmacological profile, making it a valuable compound for investigating multiple disease models. Its main research applications and proposed mechanisms of action include: • Neuropharmacology : Studies suggest this compound possesses neuroprotective properties, showing potential in models of Alzheimer's and Parkinson's diseases. Its mechanisms may involve the inhibition of neuronal apoptosis, reduction of inflammatory cytokines (TNF-α, IL-1β, IL-6), and the promotion of autophagy and mitophagy. Research indicates it may modulate pathways such as CaMKII/CREB/Bcl-2 and Nrf2, which are involved in cell survival and oxidative stress response . • Anti-inflammatory and Anti-allergic Effects : Alpha-asarone has demonstrated significant anti-allergic effects by inhibiting mast cell activation and degranulation. It alleviates symptoms in models of allergic rhinitis and asthma, potentially through the suppression of the ERK/JAK2/STAT3 signaling pathway . • Antibacterial Properties : The essential oil of Acorus calamus , rich in β-asarone, exhibits potent antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . Its mechanism is associated with disrupting bacterial cell membrane permeability and integrity, and inhibiting biofilm formation . • Musculoskeletal Research : Recent investigations highlight alpha-asarone's role in promoting tendon-bone healing by regulating osteogenic differentiation in bone marrow mesenchymal stem cells (BMSCs) via the PPARG/Dmp1 transcription pathway . • Cardiovascular Research : Extracts of Acorus gramineus and its this compound components have been shown to induce vasorelaxation in isolated rat aortic rings. This effect is mediated through the action on vascular smooth muscle cells, involving the opening of potassium channels and blocking calcium influx . • Plant-Derived Insecticide : Beta-asarone also shows high toxicity and significant sublethal effects on insect pests such as Bemisia tabaci , suggesting its potential as a botanical pesticide . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene
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InChI

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5+
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InChI Key

RKFAZBXYICVSKP-AATRIKPKSA-N
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Canonical SMILES

CC=CC1=CC(=C(C=C1OC)OC)OC
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Isomeric SMILES

C/C=C/C1=CC(=C(C=C1OC)OC)OC
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Molecular Formula

C12H16O3
Record name asarone
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DSSTOX Substance ID

DTXSID00871878
Record name Isoasaron
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Molecular Weight

208.25 g/mol
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Physical Description

Solid; [HSDB] Fine faintly yellow crystals; [MSDSonline], Solid
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Boiling Point

296 °C @ 760 MM HG
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Solubility

Yellow to medium brown, moderately viscous liquid with a pleasant, spicy aromatic odor. Acid value: max 4. Ester value: 3-20. Solubility 1 vol in 5 vol of 90% ethanol; solutions may be turbid /cis-asarone/, Practically insol in water; sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum ether
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Vapor Pressure

0.0015 [mmHg]
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Color/Form

MONOCLINIC NEEDLES FROM WATER, Needles from light petroleum

CAS No.

2883-98-9, 494-40-6
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Melting Point

62-63 °C, Crystals. MP: 67 °C. Insoluble in water; soluble in alcohol /isomer not specified/, 62 - 63 °C
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Preparation Methods

Solvent-Based Extraction

Solvent extraction remains the most widely used method for isolating asarones from Acorus calamus. Ethanolic, ethyl acetate, and aqueous extracts are prepared via Soxhlet extraction or simple distillation, with yields varying by solvent polarity and extraction duration.

Ethanolic Extraction

In a standardized protocol, 150 g of dried rhizomes underwent Soxhlet extraction with ethanol for 48 hours, yielding 8.2 g of dark brown extract per 100 g of raw material. Gas chromatography (GC) analysis confirmed β-asarone as the major constituent (46.78%).

Ethyl Acetate Extraction

Ethyl acetate extraction demonstrated higher efficiency, yielding 8.8 g of reddish-brown extract per 100 g of rhizomes. The extract’s β-asarone concentration was validated using a GC method with a linearity range of 100–500 ng/mL (R² = 0.997).

Aqueous Extraction

Aqueous extracts, prepared via distillation, yielded 4.8 g per 100 g of rhizomes. However, β-asarone content was negligible, highlighting the solvent’s limitation in isolating non-polar compounds.

Table 1: Extraction Yields of this compound from Acorus calamus Rhizomes

SolventYield (g/100 g)β-Asarone Content
Ethanol8.246.78%
Ethyl Acetate8.848.12%
Water4.8<0.1%

Supercritical Fluid Extraction (SFE)

SFE coupled with high-speed counter-current chromatography (HSCCC) has emerged as a high-efficiency method. At 25 MPa and 35°C, SFE isolates α- and β-asarone with minimal degradation. Wang et al. reported a recovery rate of 92% for α-asarone using this approach.

Purification Techniques

Column Chromatography

Silica gel column chromatography with toluene:ethyl acetate (88:12 v/v) effectively separates this compound isomers. Fractions are monitored via thin-layer chromatography (TLC), yielding >95% pure β-asarone.

Gas Chromatography (GC)

GC with flame ionization detection (FID) is the gold standard for quantifying asarones. A validated method showed retention times of 6.92 minutes for β-asarone, with a limit of detection (LOD) of 22.78 ng/mL.

Synthesis Methods

Patented Synthesis of α-Asarone

A patented route synthesizes α-asarone from 1-(2,4,5-trimethoxyphenyl)-1-propanone:

  • Ketone Preparation : Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with propionyl chloride.

  • Reduction : Sodium borohydride reduces the ketone to the corresponding alcohol.

  • Dehydration : Phosphoric acid catalyzes alcohol dehydration, yielding α-asarone with >98% purity.

Analytical Validation

Linearity and Precision

GC calibration curves for β-asarone exhibited linearity (y = 11703x + 570.73) across 100–500 ng/mL. Intraday and interday precision showed %RSD <1.0%, meeting ICH guidelines.

Forced Degradation Studies

β-Asarone remained stable under acidic, alkaline, oxidative, and thermal stress, with >90% recovery in all conditions.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Preparation

MethodYield/PurityTime RequiredCost Efficiency
Ethyl Acetate Extraction8.8 g/100 g48 hrsModerate
SFE-HSCCC92% Recovery6 hrsHigh
Chemical Synthesis>98% Purity24 hrsLow

Chemical Reactions Analysis

Isomerization Reactions

  • Asarone exists in two isomeric forms, α-asarone (trans) and β-asarone (cis) . The conversion between these isomers can occur under specific reaction conditions.
  • The process for obtaining α-asarone involves the dehydrogenation and/or oxidation of Acorus calamus oil, which is rich in β-asarone. This process occurs in a single step by varying the reaction time, temperature, solvent, and amount of dichlorodicyanobenzoquinone (DDQ) with or without a solid support such as silica gel or alumina .
  • In aqueous solvents, the dehydrogenation process yields 1-(2,4,5-trimethoxy)phenyl-1-propanone, which, upon reduction with sodium borohydride, becomes 1-(2,4,5-trimethoxy)phenyl-1-hydroxypropane. Subsequent acidic dehydration then affords α-asarone exclusively .

Reduction Reactions

  • 1-(2,4,5-trimethoxy)phenyl-1-propanone can be reduced with sodium borohydride into (1-(2,4,5-trimethoxy)phenyl-1-hydroxypropane) .

Anti-oxidant Response

  • Asarones (both α-asarone and β-asarone) can induce the activity of the anti-oxidant response element (ARE) promoter in cultured astrocytes . The mRNAs encoding anti-oxidant enzymes, such as glutathione S-transferase (GST), glutamate-cysteine ligase modulatory subunit (GCLM), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone oxidoreductase (NQO1), are induced by Acorus Tatarinowii Rhizome (ATR) oil and asarones in a dose-dependent manner .
  • The ATR oil/asarone-induced gene expression can be mediated by Akt phosphorylation .

Pharmacology

  • β-asarone exhibits anti-fungal activity by inhibiting ergosterol biosynthesis in Aspergillus niger .
  • α-asarone is more toxic in the HepG2 cell system compared to β-asarone .

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the efficacy of α- and β-asarone in managing neurological disorders such as Alzheimer's disease and Parkinson's disease:

  • Neuroprotection : Both isomers have demonstrated neuroprotective effects by mitigating oxidative stress and neuroinflammation. They promote neuronal cell survival and enhance neurotrophic factor signaling pathways .
  • Cognitive Enhancement : In animal models, α-asarone has shown to improve cognitive functions by enhancing spatial learning and memory while reducing levels of amyloid-beta (Aβ) and phosphorylated tau (p-tau), which are associated with Alzheimer's pathology .
  • Spinal Cord Injury Recovery : A study indicated that α-asarone treatment facilitated functional recovery in rats with spinal cord injuries by reducing neuroinflammation and promoting angiogenesis .

Antioxidant Activity

This compound exhibits potent antioxidant properties, which can be beneficial in preventing oxidative damage in various diseases:

  • Oxidative Stress Mitigation : The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage . This property is crucial in conditions like cardiovascular diseases where oxidative stress plays a significant role.

Anti-inflammatory Effects

Both α- and β-asarone possess anti-inflammatory properties that can alleviate symptoms in inflammatory diseases:

  • Cytokine Modulation : Research indicates that this compound can modulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects . This mechanism is particularly relevant in chronic inflammatory conditions.

Data Summary

Application AreaCompoundKey Findings
Neurological Disordersα-AsaroneImproves cognitive function; reduces Aβ and p-tau levels; promotes neuroprotection .
Spinal Cord Injury Recoveryα-AsaroneEnhances locomotor recovery; reduces neuroinflammation; facilitates angiogenesis .
Antioxidant Activityα/β-AsaroneEffective free radical scavenger; protects against oxidative stress .
Anti-inflammatory Effectsα/β-AsaroneModulates pro-inflammatory cytokines; reduces inflammation .

Case Studies

  • Alzheimer's Disease Model :
    • In APP/PS1 transgenic mice, α-asarone administration improved cognitive performance while decreasing pathological markers associated with Alzheimer's disease. This study underscores the potential of this compound in cognitive enhancement therapies for neurodegenerative diseases .
  • Spinal Cord Injury Study :
    • A controlled experiment involving rat models demonstrated that oral administration of α-asarone significantly improved recovery outcomes post-injury by modulating inflammatory responses and enhancing blood vessel formation within the spinal cord .

Mechanism of Action

  • The exact mechanism remains under investigation.
  • Molecular Targets: It likely interacts with receptors or enzymes involved in its pharmacological effects.

    Pathways: Further studies are needed to elucidate the pathways affected by trans-asarone.

  • Comparison with Similar Compounds

    α-Asarone

    • Antioxidant & Vasoprotective: Reduces oxidative stress in endothelial cells by upregulating phosphorylated eNOS (Ser1177), enhancing NO production .
    • Neuroprotection : Blocks NaV channels and GABA(A) receptors, mitigating excitotoxicity in seizure models .
    • Pharmacokinetics: Solid lipid nanoparticles (SLNs) improve its oral bioavailability by 2.3-fold and enhance brain uptake .

    β-Asarone

    • Antiamyloidogenic : Restores autophagy in Alzheimer’s models, clearing Aβ plaques via PINK1/Parkin-mediated mitophagy .
    • Insecticidal Efficacy : Exhibits high lethality (LC50 = 4.7 mg/L) against Bemisia tabaci with minimal cross-resistance to commercial pesticides .
    • Metabolic Conversion : 22% converts to α-asarone in vivo, complicating isolated toxicity assessments .

    γ-Asarone

    • Limited studies exist, though it is chemically distinct as an allylic isomer .

    Toxicological Profiles

    • α- and β-Asarone: Both classified as toxicity class 4 (minimal risk) but carry carcinogenic (56%) and mutagenic (92%) probabilities . Chronic exposure risks, such as hepatotoxicity, require further dose-dependent in vivo validation .
    • γ-Asarone: No direct toxicity data available due to scarcity of research .

    Biological Activity

    Asarone is a bioactive compound primarily derived from the plant species Acorus calamus and Guatteria gaumeri. This compound exists in two forms: α-asarone and β-asarone, both of which have been extensively studied for their diverse pharmacological properties. This article will explore the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables, case studies, and detailed research findings.

    Overview of this compound

    This compound has garnered attention in pharmacological research due to its wide range of biological activities. It exhibits properties such as:

    • Antidepressant
    • Antianxiety
    • Neuroprotective
    • Anticancer
    • Antimicrobial
    • Anti-inflammatory

    Both α- and β-asarone have shown promise in treating various neurological disorders and cancers while also raising concerns regarding their toxicity.

    Antidepressant and Anxiolytic Effects

    Research indicates that both α- and β-asarone possess antidepressant and anxiolytic effects. A study demonstrated that α-asarone significantly improved motor performance and reduced oxidative stress in a scopolamine-induced Alzheimer’s disease model in mice . Another study confirmed the antidepressant properties of this compound through behavioral tests, suggesting its potential use in treating mood disorders .

    Neuroprotective Effects

    This compound has been shown to provide neuroprotection by mitigating oxidative stress and neuroinflammation. The ability of α-asarone to cross the blood-brain barrier (BBB) enhances its therapeutic potential for neurological conditions. For example, pharmacokinetic studies revealed that α-asarone has a plasma half-life of approximately 1 hour and significant brain permeability .

    Anticancer Activity

    β-Asarone exhibits notable anticancer properties. It has been shown to inhibit the growth of gastric cancer cells by inducing apoptosis through caspase activation . Additionally, β-asarone has demonstrated efficacy against colon cancer by enhancing immune responses and reducing tumor proliferation in murine models .

    The pharmacological effects of this compound are mediated through various molecular targets:

    • Apoptosis Regulation : β-Asarone induces apoptosis in cancer cells by modulating pro-apoptotic proteins like caspases.
    • Neurotransmitter Modulation : this compound influences neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to its antidepressant effects.
    • Oxidative Stress Reduction : Both forms of this compound reduce oxidative stress markers, which is crucial for neuroprotection.

    Toxicological Concerns

    Despite its therapeutic potential, this compound is associated with several toxic effects. Studies have indicated that high doses can lead to hepatotoxicity, mutagenicity, and teratogenicity . The LD50 (lethal dose for 50% of the population) for α-asarone was found to be approximately 245.2 mg/kg in mice, highlighting the need for careful dosage considerations in clinical applications .

    Table 1: Summary of Biological Activities of this compound

    Activityα-Asaroneβ-Asarone
    AntidepressantYesYes
    AnxiolyticYesYes
    NeuroprotectiveYesYes
    AnticancerLimited evidenceStrong evidence
    ToxicityHepatotoxic at high dosesMutagenic potential

    Table 2: Pharmacokinetic Properties

    CompoundTmax (min)Cmax (μg/mL)Half-life (h)
    α-Asarone110.5~1
    β-Asarone142.5~1

    Case Studies

    • Neuroprotective Effects : In a study involving rats treated with α-asarone, researchers observed significant improvements in cognitive function alongside reductions in oxidative stress markers .
    • Anticancer Efficacy : A murine model demonstrated that β-asarone effectively suppressed HCT116 colon cancer cell proliferation by activating immune responses .
    • Toxicity Assessment : In a subacute toxicity study, β-asarone was administered at varying doses to rats over five days. Results indicated reduced body weight without mortality, emphasizing the need for further investigation into long-term effects .

    Q & A

    Q. What criteria ensure the validity of in silico predictions for this compound’s biological targets?

    • Methodological Answer : Validate docking results (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-check predictions against experimental data from RNA interference (siRNA) studies. Report validation metrics such as ROC curves and Matthews correlation coefficients (MCC) .

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